An In-depth Technical Guide to 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol, a branched fluorotelomer alcohol. Given the specialized nature of this compound, this document synthesizes foundational principles of fluorinated compounds with specific data where available, offering field-proven insights into its chemistry, potential applications, and toxicological considerations.
Introduction: The Significance of Branched Fluorotelomer Alcohols
Fluorinated organic compounds have become indispensable in modern science, particularly in the pharmaceutical and material science sectors. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, make fluorinated molecules highly valuable in drug design.[1][2] 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol belongs to the class of fluorotelomer alcohols (FTOHs), which are characterized by a perfluorinated carbon chain and a terminal alcohol functional group.[3] Unlike their linear counterparts, branched FTOHs offer a distinct three-dimensional architecture that can influence molecular interactions and biological activity. This guide will delve into the specific attributes of this branched FTOH, providing a foundational understanding for researchers exploring its potential.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development. The table below summarizes the key known properties of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol.
| Property | Value | Source |
| CAS Number | 31200-98-3 | [4] |
| Molecular Formula | C₁₁H₅F₁₉O | [5] |
| Molecular Weight | 514.13 g/mol | [5] |
| Appearance | Low melting solid | [6] |
| Boiling Point | 100°C at 7 mmHg | [6] |
| Synonyms | 9Me 8:2 FTOH, 2-(Perfluoro-7-methyloctyl)ethanol | [4] |
Synthesis and Mechanistic Insights
Proposed Synthesis Pathway
The synthesis of branched FTOHs is predicated on the use of a branched telogen in the telomerization reaction.[7] In contrast, linear FTOHs are synthesized using linear telogens like pentafluoroethyl iodide.[8]
A likely pathway for the synthesis of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol involves the following key steps:
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Telomerization: The process would begin with the telomerization of tetrafluoroethylene (TFE) using a branched secondary perfluoroalkyl iodide, such as heptafluoroisopropyl iodide (CF₃CFICF₃), as the telogen.[7] This reaction creates a mixture of branched perfluoroalkyl iodides of varying chain lengths.
-
Ethylene Addition: The resulting branched perfluoroalkyl iodide is then reacted with ethylene to introduce a two-carbon non-fluorinated segment.
-
Hydrolysis: The terminal iodine atom is subsequently replaced with a hydroxyl group through hydrolysis to yield the final branched fluorotelomer alcohol.
Caption: Proposed synthesis pathway for 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol.
Causality in Experimental Choices
The choice of a branched telogen is the critical step that dictates the final branched structure of the FTOH. The subsequent ethylene addition and hydrolysis are standard procedures in FTOH synthesis, chosen for their efficiency in converting the perfluoroalkyl iodide to the desired alcohol.[7]
Potential Applications in Drug Development
While specific applications for 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol in drug development are not yet documented, its structural features suggest several areas of potential utility. The introduction of fluorine and fluorinated groups into small molecules is a well-established strategy in medicinal chemistry to enhance drug properties.[2]
-
Metabolic Stability: The strong carbon-fluorine bonds can block metabolically labile sites, increasing the in vivo half-life of a drug.[2]
-
Lipophilicity and Bioavailability: The perfluorinated chain significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[9]
-
Conformational Control: The bulky, branched perfluoroalkyl group can be used to control the conformation of a molecule, potentially leading to higher target selectivity and binding affinity.
-
Tracer for 19F NMR/MRI: The presence of multiple fluorine atoms makes this compound a potential candidate for use as a tracer in ¹⁹F Nuclear Magnetic Resonance (NMR) or Magnetic Resonance Imaging (MRI) studies.
Toxicological Profile and Safety Considerations
The toxicological profile of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol has not been extensively studied. However, it belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which have been the subject of significant toxicological research.
General Toxicity of Fluorotelomer Alcohols
FTOHs are known to be precursors to persistent perfluorinated carboxylic acids (PFCAs) through biodegradation.[10][11] The toxicity of FTOHs is often linked to their metabolism and the induction of oxidative stress.[6] Studies on other FTOHs have shown potential for hepatotoxicity, endocrine disruption, and developmental toxicity.[3][6]
Toxicity of Branched PFAS
Research indicates that branched PFAS isomers can exhibit different bioaccumulation patterns and toxicities compared to their linear counterparts.[12][13] Branched isomers are often more water-soluble and may have different interactions with biological systems.[12] The metabolism of branched-chain PFAS can also differ, potentially leading to different metabolic byproducts.[14]
Safety and Handling
Given the limited specific data, it is prudent to handle 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol with the same precautions as other FTOHs. Overexposure may lead to dizziness, nausea, muscle weakness, and respiratory failure.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area, preferably a fume hood.
Analytical Characterization
The characterization of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol would rely on standard analytical techniques, with particular emphasis on methods suitable for fluorinated compounds.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the structure of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol using ¹H and ¹⁹F NMR.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals: Look for multiplets corresponding to the -CH₂CH₂OH group. The hydroxyl proton signal can be confirmed by a D₂O exchange experiment, where the -OH peak disappears after the addition of a few drops of D₂O.[15]
-
-
¹⁹F NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum. ¹⁹F NMR is highly sensitive and provides detailed structural information about fluorinated molecules.[16]
-
Expected Signals: The spectrum will show complex multiplets corresponding to the different fluorine environments in the branched perfluoroalkyl chain. The chemical shifts and coupling patterns will be characteristic of the specific branched structure.[4][17]
-
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI).
-
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecule will fragment in a characteristic manner. For alcohols, common fragmentation pathways include alpha cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration.[15] The fragmentation pattern of the perfluorinated chain will also provide structural information.
Caption: A typical analytical workflow for the characterization of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol.
Conclusion and Future Directions
1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol represents a class of branched fluorotelomer alcohols with significant potential in various scientific fields, including drug development. Its unique structure offers opportunities to fine-tune molecular properties in ways that are not achievable with linear analogs. However, the lack of specific data on its synthesis, applications, and toxicology highlights the need for further research. Future studies should focus on developing and optimizing a scalable synthesis, exploring its utility in medicinal chemistry, and conducting comprehensive toxicological evaluations to ensure its safe application. This guide provides a solid foundation for researchers to embark on these important investigations.
References
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